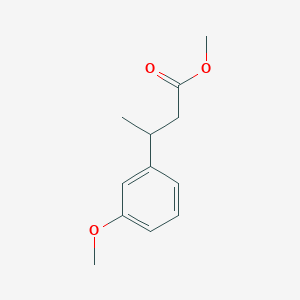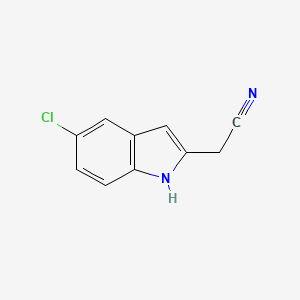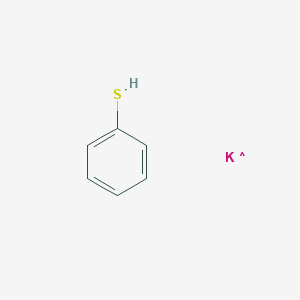
Methyl (R)-3-(3-Methoxyphenyl)butanoate
概要
説明
Methyl (R)-3-(3-Methoxyphenyl)butanoate is an organic compound with the molecular formula C12H16O3 It is a methyl ester derivative of 3-(3-methoxyphenyl)butanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (R)-3-(3-Methoxyphenyl)butanoate can be achieved through esterification reactions. One common method involves the reaction of 3-(3-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl (R)-3-(3-Methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (R)-3-(3-Methoxyphenyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl (R)-3-(3-Methoxyphenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The methoxy group may also influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
Similar Compounds
- 3-Methoxyphenylacetic acid methyl ester
- 3-Methoxybenzoic acid methyl ester
- 3-Methoxyphenylpropanoic acid methyl ester
Uniqueness
Methyl (R)-3-(3-Methoxyphenyl)butanoate is unique due to its specific structural features, such as the butanoic acid backbone and the methoxyphenyl group. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
methyl 3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-9(7-12(13)15-3)10-5-4-6-11(8-10)14-2/h4-6,8-9H,7H2,1-3H3 |
InChIキー |
CHCYPLMCXAVGCC-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)OC)C1=CC(=CC=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














